2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thienyl group . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thienyl group refers to the presence of a thiophene, which is a heterocyclic compound with the formula C4H4S .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings are both six-membered rings, while the thienyl group is a five-membered ring. The presence of sulfur and nitrogen atoms within these rings would also have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The pyrimidine ring, for example, is known to participate in a variety of reactions, including substitutions and additions . The piperazine ring can also undergo various reactions, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (such as nitrogen and sulfur) could potentially make the compound polar, affecting its solubility in different solvents . The aromatic rings could also contribute to the compound’s stability and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(2-methylsulfanylpyrimidin-5-yl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS2/c1-23-17-18-9-14(10-19-17)11-20-5-6-21(15(12-20)4-7-22)13-16-3-2-8-24-16/h2-3,8-10,15,22H,4-7,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTBHSLHPQJAAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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